molecular formula C10H10F2O2 B13174686 2-[(2,2-Difluoroethenyl)oxy]-1-phenylethan-1-ol

2-[(2,2-Difluoroethenyl)oxy]-1-phenylethan-1-ol

Cat. No.: B13174686
M. Wt: 200.18 g/mol
InChI Key: ZKNZQGOLWFCNCZ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-[(2,2-Difluoroethenyl)oxy]-1-phenylethan-1-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of phenylethanol with difluoroethenyl ether in the presence of a suitable catalyst . The reaction conditions often require specific temperatures and pressures to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up this reaction using continuous flow reactors to achieve larger quantities of the compound efficiently .

Chemical Reactions Analysis

2-[(2,2-Difluoroethenyl)oxy]-1-phenylethan-1-ol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

2-[(2,2-Difluoroethenyl)oxy]-1-phenylethan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2,2-Difluoroethenyl)oxy]-1-phenylethan-1-ol involves its interaction with specific molecular targets and pathways. The difluoroethenyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The phenylethanol moiety can interact with biological targets, potentially affecting cellular processes and signaling pathways .

Properties

Molecular Formula

C10H10F2O2

Molecular Weight

200.18 g/mol

IUPAC Name

2-(2,2-difluoroethenoxy)-1-phenylethanol

InChI

InChI=1S/C10H10F2O2/c11-10(12)7-14-6-9(13)8-4-2-1-3-5-8/h1-5,7,9,13H,6H2

InChI Key

ZKNZQGOLWFCNCZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(COC=C(F)F)O

Origin of Product

United States

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